molecular formula C19H20ClN3O2 B2723784 N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide hydrochloride CAS No. 2636022-16-5

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide hydrochloride

Cat. No.: B2723784
CAS No.: 2636022-16-5
M. Wt: 357.84
InChI Key: QKTXRRWYNWICBV-AEFICSSHSA-N
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Description

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indane moiety linked to a benzoxazole ring through a propanamide chain, and it exists as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indane and benzoxazole intermediates, which are then coupled through amide bond formation. Common reagents used in these steps include amines, carboxylic acids, and coupling agents like EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions for substitution reactions often involve catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Aminoindan-2-ol: An isomer used as a biochemical reagent.

    (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol: Another isomer with similar applications in life sciences.

    (1R,2R)-(-)-N,N’-Dimethyl-1,2-cyclohexanediamine: A related compound used as an organic ligand.

Uniqueness

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide stands out due to its unique combination of an indane and benzoxazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2.ClH/c20-19-13-6-2-1-5-12(13)11-15(19)21-17(23)9-10-18-22-14-7-3-4-8-16(14)24-18;/h1-8,15,19H,9-11,20H2,(H,21,23);1H/t15-,19-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTXRRWYNWICBV-AEFICSSHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)NC(=O)CCC3=NC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)CCC3=NC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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